molecular formula C14H12F3NO B6164595 6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1548557-65-8

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

Katalognummer B6164595
CAS-Nummer: 1548557-65-8
Molekulargewicht: 267.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile, or 6-TFC, is an organic compound with a wide range of potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. It is a colorless solid that can be synthesized from readily available starting materials. 6-TFC is highly soluble in common organic solvents, making it a useful building block for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

6-TFC has potential applications in a variety of scientific research fields. It has been used as a starting material in the synthesis of biologically active compounds such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used as a starting material in the synthesis of new materials such as polymers electrolytes for lithium-ion batteries. Additionally, 6-TFC has been used as a starting material in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.

Wirkmechanismus

6-TFC is a versatile building block for further chemical transformations. Its reactivity is due to the presence of the trifluoromethyl group, which is electron-withdrawing and facilitates the formation of new bonds. Additionally, the presence of the oxaspiro ring system provides the molecule with a conformation that is suitable for further transformations.
Biochemical and Physiological Effects
6-TFC has been studied for its potential biological activities. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and is implicated in inflammation and pain. In addition, 6-TFC has been shown to have antifungal activity and to inhibit the growth of certain cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 6-TFC for lab experiments include its ready availability, its low cost, and its high solubility in common organic solvents. Additionally, its reactivity makes it a useful building block for further chemical transformations. The main limitation of 6-TFC is its low reactivity, which can make it difficult to use in some reactions.

Zukünftige Richtungen

The potential future directions for 6-TFC include further study of its potential biological activities, its use as a starting material in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science, and its use in the synthesis of polymers electrolytes for lithium-ion batteries. Additionally, 6-TFC could be used as a starting material in the synthesis of novel materials for use in drug delivery systems. Finally, 6-TFC could be used as a starting material in the synthesis of new compounds with potential applications in catalysis, materials science, and biotechnology.

Synthesemethoden

6-TFC can be synthesized in a two-step process from commercially available starting materials. The first step involves the condensation of 3-(trifluoromethyl)phenylacetic acid with 2-oxaspiro[3.3]heptan-6-one in the presence of a base such as potassium carbonate. This reaction yields the desired 6-TFC as a colorless solid. The second step involves purification of the 6-TFC by recrystallization from a suitable solvent such as methanol.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile' involves the introduction of a cyano group at the 6th position of a spirocyclic compound. The starting material for this synthesis is expected to be a spirocyclic compound with a trifluoromethylphenyl group at the 3rd position. The cyano group can be introduced using a suitable reagent under appropriate reaction conditions.", "Starting Materials": [ "3-(trifluoromethyl)phenylacetonitrile", "1,6-heptadiene", "Sodium hydride", "Bromine", "Acetic acid", "Sodium cyanide", "Dimethyl sulfoxide" ], "Reaction": [ "Step 1: Bromination of 3-(trifluoromethyl)phenylacetonitrile using bromine in acetic acid to obtain 6-bromo-3-(trifluoromethyl)phenylacetonitrile", "Step 2: Addition of 1,6-heptadiene to 6-bromo-3-(trifluoromethyl)phenylacetonitrile in the presence of sodium hydride to obtain the spirocyclic compound 6-(3-(trifluoromethyl)phenyl)-2-oxaspiro[3.3]heptane", "Step 3: Introduction of the cyano group at the 6th position of the spirocyclic compound using sodium cyanide in dimethyl sulfoxide to obtain the final product '6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile'" ] }

CAS-Nummer

1548557-65-8

Produktname

6-[3-(trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile

Molekularformel

C14H12F3NO

Molekulargewicht

267.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.